molecular formula C10H13N3S B2504168 7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine CAS No. 676546-07-9

7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2504168
CAS No.: 676546-07-9
M. Wt: 207.3
InChI Key: LETYJJRSWXSKRR-UHFFFAOYSA-N
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Description

7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C10H13N3S and a molecular weight of 207.3 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include the use of thieno[3,2-d]pyrimidine derivatives as starting materials, followed by alkylation and amination reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, although it is not currently approved for medical use.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:

  • 7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine
  • 7-cyclohexyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research purposes.

Properties

IUPAC Name

7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-6(2)13-10-9-8(11-5-12-10)7(3)4-14-9/h4-6H,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETYJJRSWXSKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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